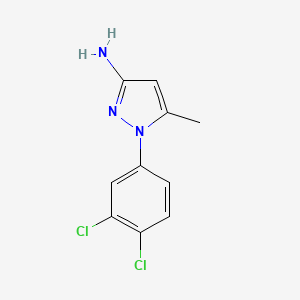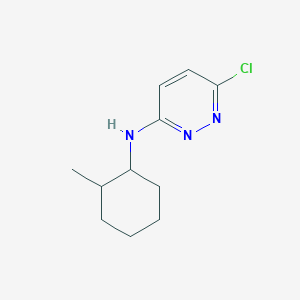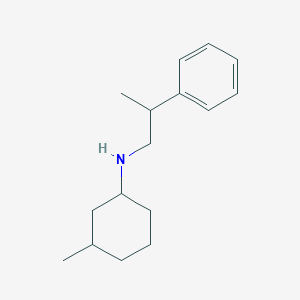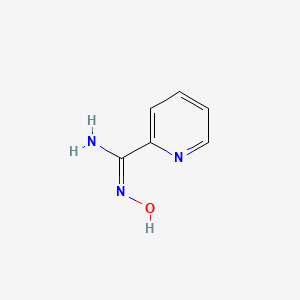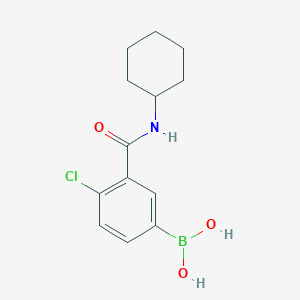
(4-氯-3-(环己基氨基甲酰基)苯基)硼酸
描述
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BClNO3 and its molecular weight is 281.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联反应
该化合物被用于铃木-宫浦交叉偶联反应,该反应在复杂有机分子的合成中至关重要。硼酸部分在钯催化剂的存在下与芳基或烯基卤化物反应,形成联芳基或苯乙烯基化合物。 这些反应是开发药物、农用化学品和有机材料的基础 .
传感应用
硼酸,包括该化合物,与二醇和路易斯碱(如氟化物或氰化物离子)具有独特的相互作用。 该性质被用于设计用于检测糖(如葡萄糖)的传感器,葡萄糖对于糖尿病管理和其他生物分析物至关重要 .
生物标记和蛋白质操作
硼酸形成与顺式二醇的可逆共价复合物的能力在生物标记和蛋白质操作中使用。 该化合物可用于修饰蛋白质或标记细胞表面,为研究生物过程和疾病状态提供工具 .
分离技术
在色谱法和其他分离技术中,硼酸的二醇相互作用能力用于选择性地结合和分离糖蛋白和其他含有二醇的生物分子。 这在从复杂混合物中纯化蛋白质方面特别有用 .
治疗剂的开发
该化合物的硼酸基团可以与各种生物分子相互作用,使其成为开发治疗剂的候选药物。 它可用于抑制酶,干扰信号通路,或作为药物的潜在递送系统 .
控释系统
在药物递送领域,硼酸可以被掺入对二醇的存在(如葡萄糖)有响应的聚合物中。 该化合物可用于设计对葡萄糖有响应的胰岛素释放系统,为糖尿病治疗提供一种智能方法 .
糖化分子的电泳
与糖化分子的相互作用允许通过电泳分离它们。 该化合物可用于分析蛋白质的糖化水平,这是糖尿病和其他与年龄相关的疾病中的重要标志 .
抑制剂的合成
该化合物可用于合成各种抑制剂,包括靶向磷酸二酯酶 4 (PDE4) 的抑制剂。 PDE4 抑制剂在治疗哮喘和慢性阻塞性肺疾病 (COPD) 等疾病方面具有应用 .
属性
IUPAC Name |
[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOXUFCZVBAXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661233 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-92-2 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


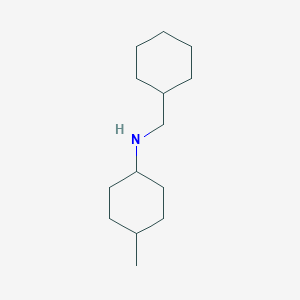
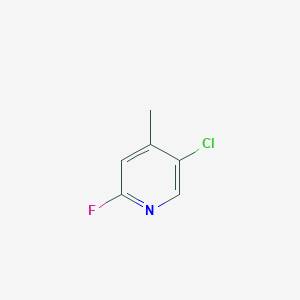
![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
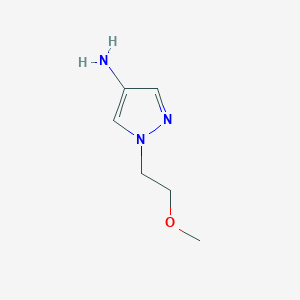
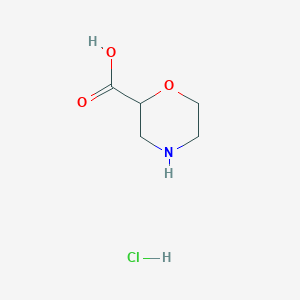
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)



